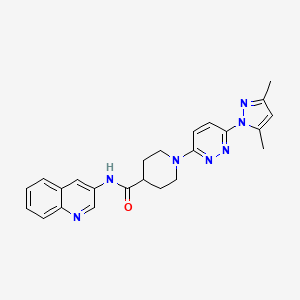

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide

Description

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The piperidine-4-carboxamide group links this pyridazine system to a quinoline ring at the N-terminal. The pyridazine ring, a six-membered di-aza heterocycle, contributes distinct electronic properties compared to related scaffolds like pyrimidine or pyridine, which may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O/c1-16-13-17(2)31(29-16)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(32)26-20-14-19-5-3-4-6-21(19)25-15-20/h3-8,13-15,18H,9-12H2,1-2H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWZRLRZGCPZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be analyzed to understand its functional groups and potential interactions within biological systems. The compound contains:

- A piperidine ring, which is known for its role in various pharmacological activities.

- A quinoline moiety, associated with numerous biological effects including antimalarial and anticancer properties.

- A pyrazole group, recognized for its diverse pharmacological activities such as anti-inflammatory and anticancer effects.

Molecular Formula

Molecular Weight

Anticancer Activity

Research indicates that compounds containing pyrazole and quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Summary of Anticancer Activities

| Compound Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivatives | HeLa, A375 | 0.5 - 2.0 | Induction of apoptosis |

| Quinoline Derivatives | HCT116 | 0.8 - 3.0 | Inhibition of topoisomerase |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), thereby reducing the production of inflammatory mediators.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. Pyrazole derivatives have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Neuroprotective Properties

Some studies suggest that the compound may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Studies

- Study on Anticancer Activity : A study conducted by Aly et al. demonstrated that pyrazoloquinoline derivatives exhibited potent antiproliferative activity against several tumor cell lines, including HeLa and HCT116. The study reported IC50 values ranging from 0.5 to 2 µM, indicating strong efficacy in inhibiting cancer cell growth .

- Anti-inflammatory Mechanism Investigation : Another investigation into pyrazole derivatives revealed their ability to inhibit COX enzymes, leading to reduced levels of pro-inflammatory cytokines in vitro .

- Antimicrobial Screening : Research published in the Journal of Medicinal Chemistry showed that a series of pyrazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 12 µg/mL .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The pyridazine core in the target compound has nitrogen atoms at positions 1 and 2, creating an electron-deficient aromatic system. Pyridazine’s reduced symmetry compared to pyrimidine may influence crystallinity and solubility.

Linked Heterocycles: The quinoline group in the target compound is a bicyclic aromatic system with a nitrogen atom, enabling π-π stacking and hydrophobic interactions. The 5-methyl-1,3,4-thiadiazole in the compared compound introduces sulfur, which may enhance metabolic stability but reduce aromatic surface area for target binding .

Molecular Weight and Complexity: The target compound’s higher molecular weight (~476.5 g/mol vs.

Hypothesized Pharmacological Implications

While specific pharmacological data for these compounds are unavailable in the provided evidence, structural differences suggest divergent biological profiles:

- Target Compound: The quinoline moiety may improve interactions with kinases or G-protein-coupled receptors (GPCRs) that favor bulky aromatic ligands. However, the pyridazine core’s electron deficiency could reduce metabolic oxidation susceptibility.

- Compared Compound () : The thiadiazole group’s sulfur atom might enhance metabolic stability via resistance to cytochrome P450 oxidation. The smaller molecular weight could improve bioavailability but limit target affinity .

Research Findings and Limitations

- Structural Data : Neither compound’s crystallographic data are provided, though techniques like SHELX () are widely used for such analyses. The absence of melting points, solubility, or spectroscopic data limits direct property comparisons.

- Biological Activity: No experimental data (e.g., IC50, binding assays) are available in the evidence, necessitating caution in extrapolating functional differences.

Q & A

Basic: What synthetic routes are reported for preparing this compound, and what are their key intermediates?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrazole and pyridazine intermediates. For example, a related pyridazine derivative (Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) is synthesized via coupling reactions under palladium catalysis, followed by hydrolysis and amidation to introduce the quinoline-piperidine moiety . Key intermediates include sulfonated pyrazoles (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one) and halogenated pyridazines, which undergo nucleophilic substitution or Buchwald–Hartwig amination .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify connectivity, particularly for distinguishing pyrazole and piperidine protons .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI-HRMS with <5 ppm error) .

- X-ray crystallography for unambiguous determination of stereochemistry and crystal packing, as demonstrated for related pyrazole-quinoline hybrids .

Basic: What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Adjust with co-solvents like cyclodextrins if precipitation occurs .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products, particularly hydrolytic cleavage of the carboxamide bond .

Advanced: How can reaction yields be optimized for the pyridazine-piperidine coupling step?

Methodological Answer:

- Catalyst screening : Use Pd(OAc)₂/Xantphos or CuBr for Ullmann-type couplings, optimizing temperature (80–120°C) and solvent (DMSO or toluene) to reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hrs to 6 hrs) and improves yields by 15–20% for similar heterocyclic systems .

- Purification : Employ gradient chromatography (e.g., hexane/EtOAc to DCM/MeOH) to isolate the product from unreacted quinoline derivatives .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell-based vs. cell-free assays, which may explain discrepancies (e.g., cytochrome P450 activation in hepatic systems) .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .

Advanced: What computational strategies predict binding modes with quinoline-targeted proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of quinoline-binding proteins (e.g., PARP-1 or topoisomerase II) to model the piperidine-carboxamide orientation .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the pyridazine-quinoline hinge region in solvent (TIP3P water model) .

- Free energy calculations : Apply MM-PBSA to rank binding affinities of stereoisomers, prioritizing synthetic targets .

Advanced: How to design SAR studies focusing on the pyrazole and quinoline substituents?

Methodological Answer:

- Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,5-dimethyl positions to assess effects on π-stacking interactions (synthesize via Suzuki-Miyaura cross-coupling) .

- Quinoline substitutions : Replace the quinoline-3-yl group with isoquinoline or naphthyridine analogs to probe steric tolerance in enzymatic pockets .

- Piperidine ring constraints : Synthesize spiropiperidine derivatives (e.g., spiro[piperidine-4,2'-quinoxalin]-3'-one) to evaluate conformational effects on bioavailability .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify off-target kinases (e.g., FLT3 or JAK2) at 1 µM compound concentration .

- Selectivity filters : Apply structure-based design to eliminate hydrogen bonds with conserved hinge residues (e.g., replace carboxamide with sulfonamide) .

- Covalent docking : Screen for reactive warheads (e.g., acrylamides) that selectively target non-catalytic cysteines in the ATP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.